Rosoxacin Potassium Salt
Description
Rosoxacin Potassium Salt, a quinolone-derived antibiotic, is the potassium salt form of Rosoxacin (IUPAC name: 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid) . It belongs to the first-generation quinolones and exhibits broad-spectrum activity against Gram-negative bacteria, particularly Neisseria gonorrhoeae (MIC range: 0.03–0.125 µg/mL) . Its mechanism involves inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, thereby inducing lethal DNA breaks .
Properties
Molecular Formula |
C₁₇H₁₃KN₂O₃ |
|---|---|
Molecular Weight |
332.4 |
Synonyms |
1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Potassium Salt; Acrosoxacin Potassium Salt; Eracin Potassium Salt; Eradacil Potassium Salt; Eradacin Potassium Salt; NSC 146617 Potassium Salt; Roxadyl Potassium Salt; Win 35213 Po |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Classification
Quinolones are categorized into four groups based on their spectra and pharmacokinetic properties (Table 1):
Table 1: Classification of Quinolones
Rosoxacin’s structure includes a pyridinyl group at position 7, distinguishing it from nalidixic acid (naphthyridine core) and conferring unique pharmacokinetic properties . Structural alignment studies reveal similarities between Rosoxacin and Zinc210393, a CDK1 inhibitor, suggesting shared binding poses .
Antimicrobial Efficacy
Table 2: MIC Values Against Key Pathogens
| Compound | N. gonorrhoeae (µg/mL) | C. trachomatis | U. urealyticum |
|---|---|---|---|
| Rosoxacin | 0.03–0.125 | 0.5–2.0 | 1.0–4.0 |
| Ciprofloxacin | 0.001–0.03 | 0.25–1.0 | 0.5–2.0 |
| Norfloxacin | 0.06–0.25 | 1.0–4.0 | 2.0–8.0 |
Rosoxacin demonstrates comparable efficacy to older quinolones like Cinoxacin but is less potent than newer agents like Ciprofloxacin. However, its MIC90 for N. gonorrhoeae (94.8% inhibited at <0.06 µg/mL) supports its historical use in uncomplicated gonorrhea .
Pharmacokinetics and Metabolism
Table 3: Pharmacokinetic Parameters
| Parameter | Rosoxacin (Oral) | Norfloxacin | Ciprofloxacin |
|---|---|---|---|
| Half-life (h) | 1.9 | 3–4 | 4–6 |
| Plasma Clearance (mL/min) | 65 | 200–300 | 400–500 |
| Urinary Excretion (%) | 7.7 (free + conjugated) | 25–40 | 40–50 |
Rosoxacin’s short half-life and low urinary excretion necessitate frequent dosing, limiting its utility compared to longer-acting quinolones. Its primary metabolite, the pyridyl N-oxide, retains minimal antimicrobial activity .
Adverse Effects and Toxicity
Quinolones share class-specific risks, including tendonitis and CNS effects (e.g., dizziness, headache). In clinical trials, Rosoxacin caused CNS (12.5%) and gastrointestinal (6.3%) adverse reactions, comparable to ampicillin-probenecid but with fewer hypersensitivity events . Newer quinolones like Levofloxacin exhibit improved tolerability but retain risks of QT prolongation and phototoxicity .
Q & A
What unresolved mechanistic questions warrant further investigation for this compound?
- Methodological Answer : Prioritize studies on (1) resistance mechanisms (e.g., efflux pump upregulation via qRT-PCR), (2) synergy with other antimicrobials (checkerboard assays), and (3) host-pathogen interactions (e.g., cytokine modulation in infected macrophages). Leverage single-cell RNA-seq to map heterogeneity in drug response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
